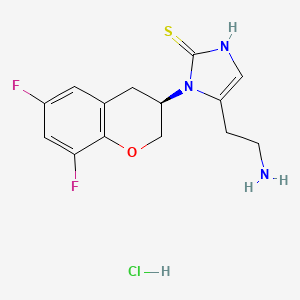

Etamicastat hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Etamicastat hydrochloride, also known as BIA 5-453 hydrochloride, is a selective inhibitor of dopamine β-hydroxylase. This enzyme plays a crucial role in the conversion of dopamine to norepinephrine. By inhibiting this enzyme, etamicastat increases dopamine levels while decreasing norepinephrine levels in the body, which can have significant implications for cardiovascular health and other physiological processes .

The primary chemical reaction involving etamicastat is its interaction with the enzyme dopamine β-hydroxylase. This inhibition prevents the enzymatic conversion of dopamine to norepinephrine, leading to increased dopamine concentrations. The compound undergoes biotransformation mainly through N-acetylation mediated by N-acetyltransferase type 2, resulting in metabolites that are primarily excreted via urine .

Etamicastat exhibits notable biological activity as a peripheral reversible inhibitor of dopamine β-hydroxylase. In animal studies, it has been shown to effectively lower blood pressure by decreasing norepinephrine levels in spontaneously hypertensive rats. The compound's pharmacokinetic profile indicates rapid absorption and a half-life of approximately 4.6 hours in plasma . Furthermore, it has been evaluated for its cardiovascular safety profile and has demonstrated a significant impact on catecholamine modulation without adversely affecting cardiac function at therapeutic doses .

The synthesis of etamicastat involves multiple steps that can be optimized for large-scale production. One method includes the use of bromine during specific reaction phases to facilitate product crystallization. The synthesis process has been refined to ensure high yield and purity of the final compound .

Etamicastat is primarily investigated for its potential applications in treating cardiovascular disorders such as hypertension. By modulating catecholamine levels, it offers a novel therapeutic approach for managing high blood pressure and related conditions. Additionally, ongoing research explores its efficacy in other areas influenced by dopaminergic activity .

Interaction studies have highlighted etamicastat's effects on various physiological systems. For instance, it has been shown to block the human ether-a-go-go-related gene (hERG) current amplitude in cardiac cells, indicating potential implications for cardiac safety profiles in drug development . Moreover, studies have assessed its pharmacokinetics and safety following repeated dosing, suggesting a favorable tolerability profile in clinical settings .

Etamicastat shares similarities with other compounds that inhibit catecholamine synthesis or modulate dopaminergic pathways. Below is a comparison with several similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Disulfiram | Inhibits dopamine β-hydroxylase | Used primarily for alcohol dependence |

| Bupropion | Norepinephrine-dopamine reuptake inhibitor | Antidepressant and smoking cessation aid |

| Reserpine | Depletes monoamines from nerve terminals | Historically used for hypertension |

| Phenelzine | Monoamine oxidase inhibitor | Used as an antidepressant |

Etamicastat's uniqueness lies in its selective action on peripheral dopamine β-hydroxylase without significantly affecting central nervous system catecholamines at therapeutic doses. This specificity may reduce side effects commonly associated with broader-acting compounds.

Dopamine β-Hydroxylase Inhibition Kinetics

Etamicastat hydrochloride demonstrates potent and reversible inhibition of dopamine β-hydroxylase with an inhibitory concentration fifty value of 107 nanomolar [1] [2]. The compound exhibits a mixed-model inhibition mechanism that approaches competitive behavior with respect to the substrate tyramine, characterized by an inhibition constant of 34 nanomolar [2]. This kinetic profile indicates that etamicastat binds simultaneously at both the substrate and oxygen binding sites of the enzyme, functioning as a multisubstrate inhibitor [2].

The enzyme kinetics of dopamine β-hydroxylase in the neuroblastoma cell line demonstrate a Michaelis constant for tyramine of 9 millimolar and for ascorbate of 3 millimolar, with a maximum velocity of 1747 nanomoles per milligram protein per hour [2]. Relative to ascorbate, etamicastat follows a mixed-model inhibition mechanism approaching uncompetitive behavior, suggesting differential binding interactions with the cofactor site [2].

The inhibition by etamicastat is fully reversible upon dilution, confirming the non-covalent nature of the enzyme-inhibitor interaction [2]. This reversibility distinguishes etamicastat from mechanism-based inhibitors and provides therapeutic advantages in terms of dosing flexibility and reduced risk of permanent enzyme inactivation.

Peripheral versus Central Nervous System Selectivity Mechanisms

The peripheral selectivity of etamicastat hydrochloride results from multiple complementary mechanisms that restrict its access to the central nervous system. Permeability studies reveal that etamicastat exhibits markedly reduced membrane permeability compared to the centrally active dopamine β-hydroxylase inhibitor nepicastat [3] [4]. In Caco-2 cells, etamicastat demonstrates an apparent permeability of 1.2 × 10⁻⁵ centimeters per second, which is 5-fold lower than nepicastat [3] [4]. More significantly, in MDCK-II cells, the apparent permeability is 1.1 × 10⁻⁶ centimeters per second, representing a 50-fold reduction compared to nepicastat [3] [4].

P-glycoprotein-mediated efflux contributes to the limited brain penetration of etamicastat. Both etamicastat and nepicastat exhibit efflux ratios greater than 2 in MDCK-II cells overexpressing human P-glycoprotein [3] [4]. The efflux transport is significantly decreased by elacridar, a P-glycoprotein and breast cancer resistance protein dual modulator [3] [4]. However, even with P-glycoprotein inhibition, brain exposure to etamicastat remains substantially lower than that observed with nepicastat [3].

Pharmacokinetic properties further contribute to peripheral selectivity. Etamicastat demonstrates preferential distribution to peripheral tissues and maintains a high plasma free fraction of 15.5 percent [3] [4]. Following intravenous administration at 10 milligrams per kilogram in mice, brain exposure to etamicastat is residual, and after oral administration at the same dose, no compound is detected in brain tissue [3] [4]. This contrasts sharply with nepicastat, which achieves significant brain exposure through both routes of administration [3].

Quantitative whole body autoradiography studies demonstrate limited transfer of etamicastat-related radioactivity to brain tissues, with approximately 90 percent of the administered radioactive dose eliminated primarily via renal excretion over 5 days [1]. The absolute oral bioavailability of etamicastat is 64 percent of the administered dose [1], indicating adequate systemic exposure despite restricted central nervous system penetration.

Structure-Activity Relationship Studies

The structure-activity relationships of etamicastat hydrochloride reflect the compound's design as a multisubstrate inhibitor that incorporates structural features resembling both tyramine and oxygen substrates of dopamine β-hydroxylase [5] [6]. The imidazole-2-thione moiety serves as the oxygen mimetic component and is essential for copper binding at the enzyme active site [7]. Structure-activity relationship studies of related compounds demonstrate that the thione sulfur atom is necessary for optimal activity, with oxygen and nitrogen analogues showing significantly reduced potency [7].

The 6,8-difluorochroman group functions as the phenethylamine binding site mimetic, replacing the traditional benzyl group found in earlier dopamine β-hydroxylase inhibitors [8] [9]. This modification contributes to the peripheral selectivity profile while maintaining high binding affinity. The difluoro substitution pattern at positions 6 and 8 of the chroman ring system is specifically designed to optimize both potency and selectivity characteristics [8].

The aminoethyl chain connecting the chroman and imidazole-2-thione moieties provides the optimal spatial orientation for simultaneous binding to both substrate sites of the enzyme [5]. Structure-activity relationship studies of related benzylimidazole-2-thiones have established that the length and nature of this bridging chain are critical determinants of inhibitory potency [5] [6].

The stereochemistry of etamicastat is defined by the R-configuration at the chroman-3-position [8] [9]. This specific stereochemical arrangement optimizes the binding orientation within the enzyme active site and contributes to the compound's selectivity profile. The importance of stereochemistry is reflected in the careful specification of the R-enantiomer in all pharmaceutical development activities.

Comparative Binding Affinity with Nepicastat and Other Dopamine β-Hydroxylase Inhibitors

Comparative analysis reveals that nepicastat demonstrates superior binding affinity to dopamine β-hydroxylase compared to etamicastat, with inhibitory concentration fifty values of 40 nanomolar versus 107 nanomolar, respectively [2] [10]. The inhibition constant for tyramine binding shows a similar pattern, with nepicastat exhibiting a value of 11 nanomolar compared to etamicastat's 34 nanomolar [2]. Despite this difference in binding affinity, both compounds follow identical mixed-model inhibition mechanisms approaching competitive behavior with respect to tyramine substrate [2].

Metabolite comparison demonstrates that the primary metabolites of etamicastat retain dopamine β-hydroxylase inhibitory activity, though with reduced potency. BIA 5-965, BIA 5-998, and BIA 5-961 exhibit inhibitory concentration fifty values of 306, 629, and 427 nanomolar, respectively [1]. However, only the parent compound etamicastat demonstrates unequivocal pharmacological effects as a dopamine β-hydroxylase inhibitor with impact upon sympathetic nervous system activity under in vivo conditions [1].

Binding site analysis indicates that both etamicastat and nepicastat bind reversibly and preferentially to the reduced form of the enzyme, simultaneously occupying the substrate and oxygen binding sites [2]. This multisubstrate binding pattern distinguishes these compounds from earlier generations of dopamine β-hydroxylase inhibitors that typically exhibited single-site binding mechanisms.

In vivo efficacy comparison demonstrates that despite lower binding affinity, etamicastat achieves comparable blood pressure reduction to nepicastat in spontaneously hypertensive rats [2]. Both compounds significantly decrease systolic and diastolic blood pressure and reduce noradrenaline levels in peripheral tissues such as the heart [2]. However, nepicastat also decreases noradrenaline levels in the parietal cortex, while etamicastat shows no central nervous system effects [2].

The therapeutic advantage of etamicastat over nepicastat lies in its peripheral selectivity profile, which eliminates central nervous system-related adverse effects while maintaining therapeutic efficacy [2] [3]. This selectivity is achieved through the combination of reduced membrane permeability, P-glycoprotein-mediated efflux, and favorable pharmacokinetic properties that restrict brain penetration [3] [4].

Table 1: Dopamine β-Hydroxylase Inhibition Constants and Selectivity Profile

| Compound | IC₅₀ (nM) | Kᵢ tyramine (nM) | Inhibition Type | Peripheral Selectivity | Brain Penetration |

|---|---|---|---|---|---|

| Etamicastat | 107 | 34 | Mixed-competitive | Yes | Minimal |

| Nepicastat | 40 | 11 | Mixed-competitive | No | High |

| BIA 5-965 (metabolite) | 306 | N/A | N/A | Yes | Minimal |

| BIA 5-998 (metabolite) | 629 | N/A | N/A | Yes | Minimal |

| BIA 5-961 (metabolite) | 427 | N/A | N/A | Yes | Minimal |

Table 2: Peripheral Selectivity Mechanisms - Permeability and Transport Properties

| Parameter | Etamicastat | Nepicastat | Fold Difference |

|---|---|---|---|

| Apparent Permeability (Caco-2) | 1.2 × 10⁻⁵ cm/s | 6.0 × 10⁻⁵ cm/s | 5-fold lower |

| Apparent Permeability (MDCK-II) | 1.1 × 10⁻⁶ cm/s | 5.5 × 10⁻⁵ cm/s | 50-fold lower |

| P-glycoprotein Efflux Ratio | >2 | >2 | Similar |

| Plasma Free Fraction | 15.5% | N/A | N/A |

| Brain Exposure (IV) | Residual | Significant | N/A |

| Brain Exposure (Oral) | Not detected | Significant | N/A |

Table 3: Structure-Activity Relationship Analysis of Etamicastat

| Structural Feature | Function | SAR Importance | Activity Loss if Modified |

|---|---|---|---|

| Imidazole-2-thione moiety | Copper binding/oxygen mimetic | Critical | Complete |

| 6,8-Difluorochroman group | Phenethylamine binding site | Critical | Significant |

| Aminoethyl chain | Substrate mimetic | Critical | Significant |

| Thione sulfur atom | Essential for activity | Essential | Complete |

| Stereochemistry (R-configuration) | Optimal binding orientation | Important | Moderate |

Table 4: Dopamine β-Hydroxylase Kinetic Parameters

| Parameter | Value | Reference System |

|---|---|---|

| Km (tyramine) | 9 mM | SK-N-SH cells |

| Km (ascorbate) | 3 mM | SK-N-SH cells |

| Vmax | 1747 nmol/mg protein/h | SK-N-SH cells |

| Inhibition mechanism vs tyramine | Mixed-competitive | Etamicastat |

| Inhibition mechanism vs ascorbate | Mixed-uncompetitive | Etamicastat |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Dates

2: Loureiro AI, Bonifácio MJ, Fernandes-Lopes C, Pires N, Igreja B, Wright LC, Soares-da-Silva P. Role of P-glycoprotein and permeability upon the brain distribution and pharmacodynamics of etamicastat: a comparison with nepicastat. Xenobiotica. 2015;45(9):828-39. doi: 10.3109/00498254.2015.1018985. Epub 2015 Jun 10. PubMed PMID: 25915108.

3: Loureiro AI, Soares-da-Silva P. Distribution and pharmacokinetics of etamicastat and its N-acetylated metabolite (BIA 5-961) in dog and monkey. Xenobiotica. 2015;45(10):903-11. doi: 10.3109/00498254.2015.1024780. Epub 2015 Apr 14. PubMed PMID: 25869244.

4: Pires NM, Igreja B, Moura E, Wright LC, Serrão MP, Soares-da-Silva P. Blood pressure decrease in spontaneously hypertensive rats folowing renal denervation or dopamine β-hydroxylase inhibition with etamicastat. Hypertens Res. 2015 Sep;38(9):605-12. doi: 10.1038/hr.2015.50. Epub 2015 Apr 9. PubMed PMID: 25854989.

5: Bonifácio MJ, Sousa F, Neves M, Palma N, Igreja B, Pires NM, Wright LC, Soares-da-Silva P. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with nepicastat. Eur J Pharmacol. 2015 Mar 15;751:50-8. doi: 10.1016/j.ejphar.2015.01.034. Epub 2015 Jan 29. PubMed PMID: 25641750.

6: Pires NM, Loureiro AI, Igreja B, Lacroix P, Soares-da-Silva P. Cardiovascular safety pharmacology profile of etamicastat, a novel peripheral selective dopamine-β-hydroxylase inhibitor. Eur J Pharmacol. 2015 Mar 5;750:98-107. doi: 10.1016/j.ejphar.2015.01.035. Epub 2015 Jan 30. PubMed PMID: 25641747.

7: Igreja B, Pires NM, Bonifácio MJ, Loureiro AI, Fernandes-Lopes C, Wright LC, Soares-da-Silva P. Blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in the spontaneously hypertensive rat. Hypertens Res. 2015 Jan;38(1):30-8. doi: 10.1038/hr.2014.143. Epub 2014 Oct 9. PubMed PMID: 25298210.

8: Loureiro AI, Bonifácio MJ, Fernandes-Lopes C, Igreja B, Wright LC, Soares-da-Silva P. Etamicastat, a new dopamine-ß-hydroxylase inhibitor, pharmacodynamics and metabolism in rat. Eur J Pharmacol. 2014 Oct 5;740:285-94. doi: 10.1016/j.ejphar.2014.07.027. Epub 2014 Jul 21. PubMed PMID: 25058908.

9: Almeida L, Nunes T, Costa R, Rocha JF, Vaz-da-Silva M, Soares-da-Silva P. Etamicastat, a novel dopamine β-hydroxylase inhibitor: tolerability, pharmacokinetics, and pharmacodynamics in patients with hypertension. Clin Ther. 2013 Dec;35(12):1983-96. doi: 10.1016/j.clinthera.2013.10.012. Epub 2013 Dec 2. PubMed PMID: 24296323.

10: Loureiro AI, Rocha JF, Fernandes-Lopes C, Nunes T, Wright LC, Almeida L, Soares-da-Silva P. Human disposition, metabolism and excretion of etamicastat, a reversible, peripherally selective dopamine β-hydroxylase inhibitor. Br J Clin Pharmacol. 2014 Jun;77(6):1017-26. doi: 10.1111/bcp.12274. PubMed PMID: 24168152; PubMed Central PMCID: PMC4093927.

11: Loureiro AI, Fernandes-Lopes C, Bonifácio MJ, Wright LC, Soares-da-Silva P. N-acetylation of etamicastat, a reversible dopamine-β-hydroxylase inhibitor. Drug Metab Dispos. 2013 Dec;41(12):2081-6. doi: 10.1124/dmd.113.053736. Epub 2013 Sep 6. PubMed PMID: 24013186.

12: Nunes T, Rocha JF, Vaz-da-Silva M, Falcão A, Almeida L, Soares-da-Silva P. Pharmacokinetics and tolerability of etamicastat following single and repeated administration in elderly versus young healthy male subjects: an open-label, single-center, parallel-group study. Clin Ther. 2011 Jun;33(6):776-91. doi: 10.1016/j.clinthera.2011.05.048. PubMed PMID: 21704242.

13: Vaz-da-Silva M, Nunes T, Rocha JF, Falcão A, Almeida L, Soares-da-Silva P. Effect of food on the pharmacokinetic profile of etamicastat (BIA 5-453). Drugs R D. 2011;11(2):127-36. doi: 10.2165/11587080-000000000-00000. PubMed PMID: 21548660; PubMed Central PMCID: PMC3585837.

14: Rocha JF, Vaz-Da-Silva M, Nunes T, Igreja B, Loureiro AI, Bonifácio MJ, Wright LC, Falcão A, Almeida L, Soares-Da-Silva P. Single-dose tolerability, pharmacokinetics, and pharmacodynamics of etamicastat (BIA 5-453), a new dopamine β-hydroxylase inhibitor, in healthy subjects. J Clin Pharmacol. 2012 Feb;52(2):156-70. doi: 10.1177/0091270010390805. PubMed PMID: 21343348.

15: Nunes T, Rocha JF, Vaz-da-Silva M, Igreja B, Wright LC, Falcão A, Almeida L, Soares-da-Silva P. Safety, tolerability, and pharmacokinetics of etamicastat, a novel dopamine-β-hydroxylase inhibitor, in a rising multiple-dose study in young healthy subjects. Drugs R D. 2010;10(4):225-42. doi: 10.2165/11586310-000000000-00000. PubMed PMID: 21171669; PubMed Central PMCID: PMC3585840.

16: Beliaev A, Learmonth DA, Soares-da-Silva P. Synthesis and biological evaluation of novel, peripherally selective chromanyl imidazolethione-based inhibitors of dopamine beta-hydroxylase. J Med Chem. 2006 Feb 9;49(3):1191-7. PubMed PMID: 16451083.